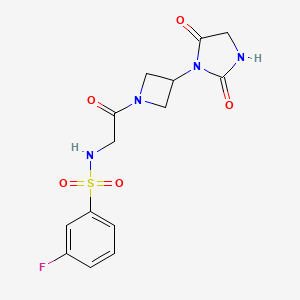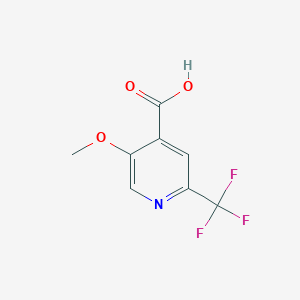
Acide 4-(5-benzyl-1,2,4-oxadiazol-3-YL)phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3. It is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a 1,2,4-oxadiazole ring.
Applications De Recherche Scientifique
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through the boronic acid group.
Materials Science: The compound is investigated for its use in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been reported to exhibit anti-infective properties , suggesting potential targets could be enzymes or proteins involved in infectious diseases.
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function .
Biochemical Pathways
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it’s possible that this compound could affect pathways related to microbial growth and survival.
Result of Action
Similar 1,2,4-oxadiazole compounds have been reported to exhibit anti-infective properties , suggesting that this compound could potentially inhibit microbial growth or survival.
Analyse Biochimique
Biochemical Properties
It is known that compounds containing a 1,2,4-oxadiazole ring structure can exhibit significant biological activity . For instance, some 1,2,4-oxadiazole derivatives have been found to inhibit the glycogen synthase kinase 3 (GSK-3), a key regulator of both differentiation and cellular proliferation .
Cellular Effects
Some related compounds have shown significant inhibitory activity against nitric oxide in lipopolysaccharide (LPS)-induced BV2 cells, indicating potential anti-neuroinflammatory activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under refrigerated conditions .
Méthodes De Préparation
The synthesis of 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids. The benzyl group is introduced through a nucleophilic substitution reaction.
Analyse Des Réactions Chimiques
4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid include:
4-(5-Phenyl-1,2,4-oxadiazol-3-YL)phenylboronic acid: Lacks the benzyl group, which may affect its binding properties and reactivity.
4-(5-Benzyl-1,2,4-thiadiazol-3-YL)phenylboronic acid: Contains a thiadiazole ring instead of an oxadiazole ring, which can alter its electronic properties and reactivity.
4-(5-Benzyl-1,3,4-oxadiazol-2-YL)phenylboronic acid: The position of the oxadiazole ring is different, which can influence its chemical behavior and applications.
Propriétés
IUPAC Name |
[4-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BN2O3/c19-16(20)13-8-6-12(7-9-13)15-17-14(21-18-15)10-11-4-2-1-3-5-11/h1-9,19-20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALQPWLDIBISTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2431395.png)
![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431397.png)
![4-{1,7-dimethyl-2,4-dioxo-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}benzene-1-sulfonamide](/img/structure/B2431401.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431402.png)
![(E)-ethyl 7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2431405.png)


![(1R,5S)-8-((3-fluorobenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431408.png)
![7-bromo-4-(4-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2431410.png)

![4-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2431412.png)

![3-Cyclopropyl-5-{[1,2,4]triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazole](/img/structure/B2431414.png)

